molecular formula C11H13N3O3 B14893156 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide

Cat. No.: B14893156
M. Wt: 235.24 g/mol
InChI Key: UKVGVDUPTMFWMO-UHFFFAOYSA-N
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Description

4-Amino-N-(cyclopropylmethyl)-3-nitrobenzamide is a benzamide derivative featuring a 4-amino group, a 3-nitro substituent on the aromatic ring, and a cyclopropylmethyl moiety attached via an amide bond. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (amino) groups, creating a polarized aromatic system that may influence its physicochemical properties and biological interactions.

Cyclopropylmethyl groups are notable in medicinal chemistry for their metabolic stability and conformational rigidity, which can enhance target binding and reduce off-target effects . The 3-nitro group may contribute to redox activity or serve as a hydrogen-bond acceptor, while the 4-amino group could participate in hydrogen bonding or serve as a site for further functionalization.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide

InChI

InChI=1S/C11H13N3O3/c12-9-4-3-8(5-10(9)14(16)17)11(15)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,15)

InChI Key

UKVGVDUPTMFWMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group

Industrial Production Methods

In an industrial setting, the production of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of 4-amino-N-(cyclopropylmethyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

    Oxidation: Formation of benzamide derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclopropylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
4-Amino-N-(cyclopropylmethyl)-3-nitrobenzamide -NH₂ (4), -NO₂ (3), -CONH-(cyclopropylmethyl) ~265.27* Potential pharmacological activity; rigid cyclopropylmethyl group enhances stability
4-Amino-N-(3-(dimethylamino)propyl)benzamide -NH₂ (4), -CONH-(3-(dimethylamino)propyl) 237.29 (CAS: 53461-08-8) Basic tertiary amine increases solubility; lab research use
N-(3-Chlorophenethyl)-4-nitrobenzamide -NO₂ (4), -CONH-(3-chlorophenethyl) ~304.74* Lipophilic 3-chlorophenethyl group; Schotten-Baumann synthesis
4-Nitro-N-(3-nitrophenyl)benzamide -NO₂ (4, benzamide); -NO₂ (3, aniline) 287.23 Dual nitro groups; used in derivatization studies
4-Acetamido-3-nitro-N-propylbenzamide -NHCOCH₃ (4), -NO₂ (3), -CONH-(propyl) ~265.27* Acetamido group modifies hydrogen bonding

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing vs. In contrast, 4-acetamido-3-nitro-N-propylbenzamide replaces the amino group with an acetamido moiety, reducing basicity and altering hydrogen-bonding capacity.
  • Cyclopropylmethyl vs. The 3-chlorophenethyl group in introduces halogen-mediated lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

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